molecular formula C11H9ClO3 B3033873 5-Chloro-3-ethyl-1-benzofuran-2-carboxylic acid CAS No. 1239847-96-1

5-Chloro-3-ethyl-1-benzofuran-2-carboxylic acid

Cat. No. B3033873
CAS RN: 1239847-96-1
M. Wt: 224.64 g/mol
InChI Key: OVXKAUQQZIKXBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-3-ethyl-1-benzofuran-2-carboxylic acid, also known as CEEBCA, is a highly functionalized carboxylic acid that has a wide range of applications in the chemical and pharmaceutical industries. It is a versatile compound that can be used in the synthesis of a variety of other compounds, including drugs, pesticides, and other materials. CEEBCA also has potential applications in the fields of biochemistry and physiology, as it has been found to possess a number of biochemical and physiological effects.

Scientific Research Applications

5-Chloro-3-ethyl-1-benzofuran-2-carboxylic acid has a wide range of scientific research applications. It has been used in the synthesis of a variety of other compounds, including drugs, pesticides, and other materials. 5-Chloro-3-ethyl-1-benzofuran-2-carboxylic acid has also been used in the synthesis of a variety of organic catalysts, which can be used in a variety of organic synthesis processes. Furthermore, 5-Chloro-3-ethyl-1-benzofuran-2-carboxylic acid has been used in the synthesis of a variety of organic solvents, which can be used in a variety of organic synthesis processes.

Mechanism Of Action

The mechanism of action of 5-Chloro-3-ethyl-1-benzofuran-2-carboxylic acid is not fully understood. However, it is believed that 5-Chloro-3-ethyl-1-benzofuran-2-carboxylic acid acts as a proton donor, which can facilitate the transfer of protons from one molecule to another. This proton transfer can then lead to a variety of different reactions, depending on the nature of the molecules involved.
Biochemical and Physiological Effects
5-Chloro-3-ethyl-1-benzofuran-2-carboxylic acid has been found to have a number of biochemical and physiological effects. It has been found to have a number of anti-inflammatory and analgesic effects, as well as anti-cancer effects. It has also been found to have a number of neuroprotective effects, as well as immunomodulatory effects. Furthermore, 5-Chloro-3-ethyl-1-benzofuran-2-carboxylic acid has been found to have a number of antioxidant effects, as well as anti-fungal and anti-bacterial effects.

Advantages And Limitations For Lab Experiments

5-Chloro-3-ethyl-1-benzofuran-2-carboxylic acid has a number of advantages and limitations for lab experiments. One of the main advantages of 5-Chloro-3-ethyl-1-benzofuran-2-carboxylic acid is that it is relatively easy to synthesize, which makes it ideal for use in a variety of lab experiments. Furthermore, 5-Chloro-3-ethyl-1-benzofuran-2-carboxylic acid is highly functionalized, which makes it ideal for use in a variety of organic synthesis processes. However, 5-Chloro-3-ethyl-1-benzofuran-2-carboxylic acid is also relatively unstable, which can make it difficult to use in some lab experiments.

Future Directions

There are a number of potential future directions for further research into 5-Chloro-3-ethyl-1-benzofuran-2-carboxylic acid. One potential direction is to further investigate the biochemical and physiological effects of 5-Chloro-3-ethyl-1-benzofuran-2-carboxylic acid, as well as its potential applications in the fields of biochemistry and physiology. Another potential direction is to further investigate the mechanism of action of 5-Chloro-3-ethyl-1-benzofuran-2-carboxylic acid, as well as its potential applications in the synthesis of other compounds. Additionally, further research into the advantages and limitations of 5-Chloro-3-ethyl-1-benzofuran-2-carboxylic acid for lab experiments could be beneficial. Finally, further research into the potential future applications of 5-Chloro-3-ethyl-1-benzofuran-2-carboxylic acid could be beneficial.

properties

IUPAC Name

5-chloro-3-ethyl-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO3/c1-2-7-8-5-6(12)3-4-9(8)15-10(7)11(13)14/h3-5H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXKAUQQZIKXBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(OC2=C1C=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-ethyl-1-benzofuran-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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